Dual Halogenation Pattern: Orthogonal Reactivity via C3-Br and C5-F Substitution
3-Bromo-5-fluoroquinolin-6-ol contains a bromine atom at C3 and a fluorine atom at C5 of the quinoline core, enabling orthogonal synthetic elaboration . The C3-Br bond serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to install diverse substituents, while the C5-F bond remains intact under these conditions, preserving the electronic influence of fluorine on the adjacent 6-OH group. In contrast, 5-fluoroquinolin-6-ol (CAS 1261470-32-9) lacks the C3-Br handle entirely, precluding any cross-coupling at that position . The regioisomer 3-bromo-7-fluoro-6-hydroxyquinoline places fluorine at C7, which is para to the 6-OH group, resulting in different electronic modulation and potentially altered hydrogen-bonding geometry .
| Evidence Dimension | Presence of C3-Br for cross-coupling reactions |
|---|---|
| Target Compound Data | Bromine present at C3; fluorine present at C5; molecular weight 242.05 g/mol |
| Comparator Or Baseline | 5-Fluoroquinolin-6-ol (CAS 1261470-32-9): bromine absent at all positions; molecular weight 163.15 g/mol |
| Quantified Difference | Δ molecular weight = 78.9 g/mol (Br adds 79.9 g/mol relative to H); complete loss of C3 cross-coupling functionality |
| Conditions | Structural comparison based on canonical SMILES and molecular formulas |
Why This Matters
The presence of C3-Br enables diversification via cross-coupling that is impossible with 5-fluoroquinolin-6-ol, making the target compound a superior building block for SAR library synthesis.
